Cycloheptane, 1,2-bis(methylene)-
Description
Cycloheptane, 1,2-bis(methylene)- is a bicyclic hydrocarbon featuring a seven-membered cycloheptane ring with two methylene (-CH₂-) groups substituted at adjacent positions (1,2-positions).
Properties
CAS No. |
58738-52-6 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
1,2-dimethylidenecycloheptane |
InChI |
InChI=1S/C9H14/c1-8-6-4-3-5-7-9(8)2/h1-7H2 |
InChI Key |
YBHCZUZCUFQDEN-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCCCC1=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptane, 1,2-bis(methylene)- can be achieved through several methods. One common approach involves the nucleophilic cyclopropanation of 1,6-heptadiene. This reaction typically requires a catalyst such as a transition metal complex and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of Cycloheptane, 1,2-bis(methylene)- often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Cycloheptane, 1,2-bis(methylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methylene groups to methyl groups.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under UV light.
Major Products Formed
Oxidation: Cycloheptanone and cycloheptanoic acid.
Reduction: Cycloheptane.
Substitution: Halogenated cycloheptane derivatives.
Scientific Research Applications
Unfortunately, the provided search results do not contain detailed information regarding the applications of "Cycloheptane, 1,2-bis(methylene)-". However, they do offer some insights into related compounds and chemical reactions that can help provide a broader context.
Here's what can be gathered from the search results:
- Structural Information: "Cycloheptane, 1,2-bis(methylene)-" has the molecular formula C9H14 .
-
Related Compounds:
- Cycloheptane: This is a saturated cyclic hydrocarbon with the formula C7H14 . It appears as a colorless, oily liquid, insoluble in water, and has a flash point of 60°F .
- Cyclopentane, 1,2-bis(methylene)-: This related compound has the formula C7H10 .
- Methylenecycloheptane: This compound, with the formula C8H14, is another related structure .
- Reactivity: Research indicates that 3,3,4,4,5,5-Hexamethyl-1,2-bis(methylene)cyclopentane, a related compound, can undergo cycloaddition reactions . For example, it reacts with C,N-Diphenylnitrone to yield [3+2]-cycloadducts and [4+3]-cycloadducts .
- Synthesis: 3,3,4,4,5,5-hexamethyl-l,2-bis(methylene)cyclopentane can be synthesized via electrophilic acylation and alkylation reactions. It incorporates a planar s-cis-fixed 1,3-diene system .
- Substitution: Bisphenol S (BPS) and Bisphenol F (BPF) are used as replacements for Bisphenol A (BPA) in some instances .
Mechanism of Action
The mechanism of action of Cycloheptane, 1,2-bis(methylene)- involves its interaction with molecular targets such as enzymes and receptors. The methylene groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The compound’s unique structure allows it to fit into specific binding sites, influencing its activity and effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Cyclohexane, 1,2-bis(methylene)-
- Molecular Formula : C₈H₁₂
- Molecular Weight : 108.18 g/mol
- CAS Registry Number : 2819-48-9
- Key Properties :
- Structure : A six-membered cyclohexane ring with adjacent methylene groups. The larger ring size reduces strain compared to cyclobutane derivatives .
Cyclobutane, 1,2-bis(methylene)-
- Molecular Formula : C₆H₈
- Molecular Weight : 80.13 g/mol
- CAS Registry Number : 14296-80-1
- Key Properties :
Cycloheptane, 1,2-bis(methylene)-
- Presumed Molecular Formula : C₉H₁₄ (based on cycloheptane backbone + two methylene groups).
- Structure: A seven-membered ring with adjacent methylene substituents.
Physical and Thermodynamic Properties
Notes:
- Cycloheptane derivatives are expected to have higher boiling points than cyclohexane analogs due to increased molecular weight and van der Waals interactions.
Reactivity Trends :
- Cyclobutane derivatives are more reactive due to ring strain, while cycloheptane analogs may exhibit intermediate reactivity.
- The methylene groups in all three compounds could participate in addition or polymerization reactions .
Q & A
Q. What synthetic methodologies are suitable for preparing Cycloheptane, 1,2-bis(methylene)-, and how can purity be optimized?
Synthesis of 1,2-bis(methylene)cycloheptane derivatives often involves diradical intermediates or coupling reactions. For example, analogous bis(methylene) compounds can be synthesized via Grignard reactions followed by dehydrogenation or using transition-metal-catalyzed cross-coupling strategies. Purity optimization requires chromatographic separation (e.g., silica gel column chromatography) and spectroscopic validation (e.g., NMR, IR). Thermal stability assessment via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) is recommended to confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
- Nuclear Magnetic Resonance (NMR): and NMR can resolve methylene proton environments and confirm substitution patterns.
- Infrared (IR) Spectroscopy: Identifies C-H stretching modes of methylene groups (~2900–3100 cm) and ring vibrations.
- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.
Cross-validation with computational methods (e.g., density functional theory, DFT) enhances spectral interpretation .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Thermal Analysis: DSC and TGA quantify decomposition temperatures and phase transitions.
- Solubility Studies: Test in polar/non-polar solvents (e.g., hexane, DMSO) to identify aggregation tendencies.
- Kinetic Stability Monitoring: Track degradation via UV-Vis or NMR under controlled temperatures and pH .
Advanced Research Questions
Q. What computational strategies are optimal for modeling the electronic structure and conformational dynamics of 1,2-bis(methylene)cycloheptane?
Multi-reference (MR) coupled cluster methods, such as MkCCSD, are effective for studying diradical or antiaromatic character in bis(methylene) systems. Conformational analysis via quantum chemical calculations (e.g., DFT with B3LYP/6-311++G(d,p)) can predict low-energy conformers and ring strain. For dynamic behavior, molecular dynamics (MD) simulations under periodic boundary conditions model solvent interactions .
Q. How does the bis(methylene) substitution influence supramolecular assembly pathways in cycloheptane derivatives?
Bis(methylene) groups introduce non-planarity and steric hindrance, which can disrupt π-π stacking and favor alternative assembly modes (e.g., van der Waals-driven aggregation). Comparative studies with planar analogs (e.g., BODIPY or BOPHY cores) reveal how planarity disruption affects polymerization kinetics and morphology. Time-resolved spectroscopy (e.g., fluorescence anisotropy) can monitor assembly dynamics .
Q. What experimental and computational approaches resolve contradictions in diradical vs. antiaromatic character for this compound?
- Electron Paramagnetic Resonance (EPR): Detects unpaired electrons to confirm diradical states.
- Magnetic Circular Dichroism (MCD): Differentiates antiaromaticity (paratropic ring currents) from diradical open-shell configurations.
- Multi-Reference Computational Methods: State-specific MR-CCSD or CASSCF calculations quantify singlet-triplet energy gaps and diradical character .
Methodological Notes
- Data Contradiction Analysis: Cross-validate experimental results (e.g., NMR vs. computational predictions) to resolve discrepancies in substitution patterns or conformational preferences.
- Experimental Design: For synthesis, prioritize inert atmospheres (argon/nitrogen) to prevent oxidation of reactive methylene groups.
- Safety Protocols: Cycloheptane derivatives are flammable; handle under fume hoods with flame-resistant equipment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
